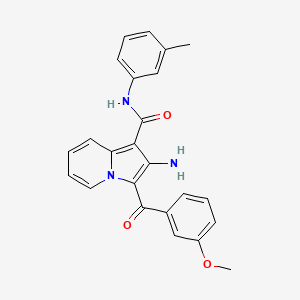
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, also known as AIM-100, is a small molecule inhibitor that has been widely used in scientific research. AIM-100 has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide involves the inhibition of various enzymes and signaling pathways. 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide inhibits CDK5 by binding to its ATP-binding site, which prevents the phosphorylation of its substrates. Inhibition of CDK5 activity has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide also inhibits GSK-3β, which is involved in the regulation of glycogen metabolism, cell cycle, and apoptosis. Inhibition of GSK-3β activity has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide inhibits PI3K, which is involved in the regulation of cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide induces apoptosis and inhibits cell proliferation by inhibiting the activity of CDK5. In addition, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been shown to have neuroprotective effects by inhibiting the activity of CDK5, which is involved in the pathogenesis of neurodegenerative disorders.
実験室実験の利点と制限
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule inhibitor, which makes it easy to use in various cellular and animal models. In addition, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been found to have high selectivity for its target enzymes, which reduces off-target effects. However, one of the limitations of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide is that it has low solubility in water, which makes it difficult to use in some experimental settings. Furthermore, the synthesis of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide involves a multi-step process, which can be time-consuming and expensive.
将来の方向性
There are several future directions for the use of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide in scientific research. One of the future directions is to investigate the potential therapeutic applications of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanism of action of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide and its effects on various cellular pathways. Furthermore, the development of more efficient and cost-effective synthesis methods for 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide could increase its accessibility for scientific research.
合成法
The synthesis of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide involves a multi-step process that includes the reaction of 3-methoxybenzoyl chloride with m-toluidine to form 3-methoxy-N-(m-tolyl)benzamide. Then, the reaction of 3-methoxy-N-(m-tolyl)benzamide with 2-bromoacetyl bromide yields 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide. The purity of the final product is confirmed by Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis.
科学的研究の応用
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been widely used in scientific research as a small molecule inhibitor of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclin-dependent kinase 5 (CDK5), glycogen synthase kinase 3β (GSK-3β), and phosphoinositide 3-kinase (PI3K). These enzymes are involved in various cellular processes, including cell cycle regulation, neuronal function, and inflammation.
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has also been found to have potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been shown to have neuroprotective effects by inhibiting the activity of CDK5, which is involved in the pathogenesis of neurodegenerative disorders.
特性
IUPAC Name |
2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-7-5-9-17(13-15)26-24(29)20-19-11-3-4-12-27(19)22(21(20)25)23(28)16-8-6-10-18(14-16)30-2/h3-14H,25H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIRLRXYRSLOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

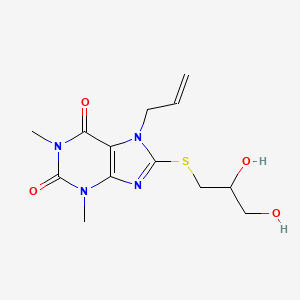
![3-Methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B3000683.png)
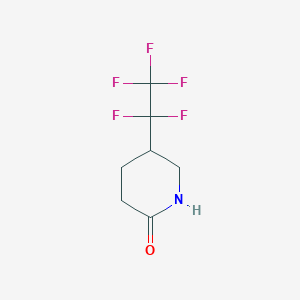
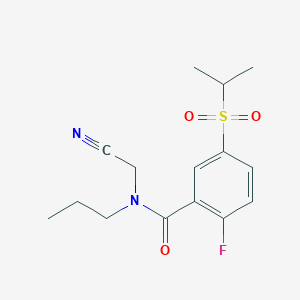
![N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide](/img/structure/B3000688.png)

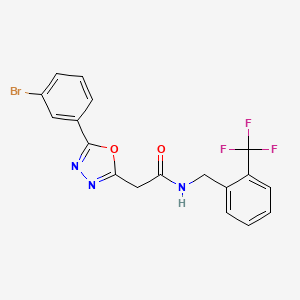
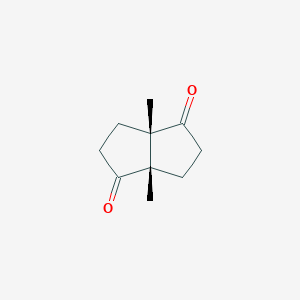
![N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3000694.png)
![1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000695.png)
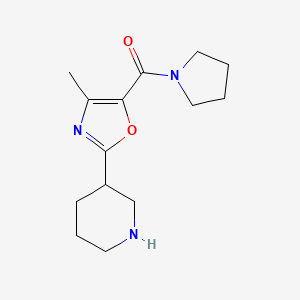
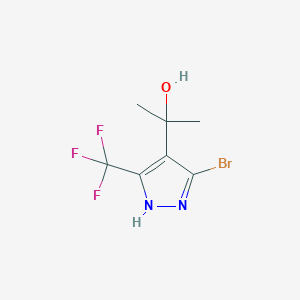

![Methyl 5-[2-amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3000705.png)